Product packaging for 1-Ethoxymethyl-5-isopropyluracil(Cat. No.:)

1-Ethoxymethyl-5-isopropyluracil

Cat. No.: B8276033
M. Wt: 212.25 g/mol
InChI Key: HVGHJCRHPOIAST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxymethyl-5-isopropyluracil is a specialized uracil derivative that serves as a key chemical scaffold in medicinal chemistry and pesticide research. This compound features an ethoxymethyl group at the N1 position and an isopropyl group at the C5 position of the uracil core structure. The ethoxymethyl modification is a recognized strategy in developing nucleoside analogues, aimed at altering the physicochemical and pharmacokinetic properties of the lead molecule . This compound is closely related to a class of benzyl-substituted uracils, such as 6-(3',5'-Dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil, which have been investigated for their biological activity. These structural analogues have been identified as experimental compounds targeting viral enzymes, including the Gag-Pol polyprotein, and are explored in antiviral research contexts . The core structure is also synthetically valuable for constructing annelated analogues to explore structure-activity relationships, as demonstrated in studies seeking new active ingredients . Researchers utilize this chemical in building more complex molecules for screening against biological targets, particularly in the development of novel antiviral and pesticidal agents. The product is provided for research purposes to aid in these discovery efforts. Please note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O3 B8276033 1-Ethoxymethyl-5-isopropyluracil

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-4-15-6-12-5-8(7(2)3)9(13)11-10(12)14/h5,7H,4,6H2,1-3H3,(H,11,13,14)

InChI Key

HVGHJCRHPOIAST-UHFFFAOYSA-N

Canonical SMILES

CCOCN1C=C(C(=O)NC1=O)C(C)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 1 Ethoxymethyl 5 Isopropyluracil

Established Synthetic Pathways for the Core Uracil (B121893) Structure

The foundational uracil structure can be synthesized through several established laboratory methods. One of the most common approaches involves the condensation of malic acid with urea (B33335) in the presence of fuming sulfuric acid. wikipedia.org Another fundamental method is the hydrolysis of cytosine, which yields uracil and ammonia (B1221849) upon the addition of water. wikipedia.org

A more versatile pathway that allows for substitutions, particularly at the N-1 position, begins with the conjugate addition of a primary amine to an acrylate. The resulting adduct's amino group is then converted to a urea, which subsequently cyclizes to form a 5,6-dihydrouracil. The uracil ring is then formed through bromination followed by an elimination reaction. nih.gov This sequential construction allows for the incorporation of substituents on the nitrogen atoms from simple starting materials. nih.gov Additionally, uracil can be prepared from the double decomposition of thiouracil in aqueous chloroacetic acid or through the photodehydrogenation of 5,6-diuracil. wikipedia.org

In biological systems, uracil is synthesized as uridine (B1682114) monophosphate (UMP) through the decarboxylation of orotidine (B106555) 5'-monophosphate, a reaction catalyzed by the enzyme UMP synthase in humans. wikipedia.org

Regioselective Synthesis Strategies

Achieving regioselectivity is crucial when synthesizing specific uracil derivatives, as direct alkylation often leads to a mixture of products. The N-3 position is generally more reactive than the N-1 position. nih.gov Consequently, various strategies have been developed to direct substitution to the desired atom.

N-1 Position: A one-pot method for selective N-1 alkylation involves the use of N,N'-di-benzoyl-protected uracils. Selective deprotection of the N-1 benzoyl group with potassium carbonate in dimethylformamide (DMF) generates an intermediate that can be alkylated at the N-1 position. researchgate.net A more modern approach utilizes a palladium-catalyzed cross-coupling of dihydrouracil (B119008) with aryl electrophiles, providing direct access to N-1 substituted scaffolds in a single step. nih.gov This method is noted for its excellent functional group tolerance and applicability to a wide range of (hetero)aryl halides. nih.gov

C-5 and C-6 Positions: Regioselectivity for C-H arylation at the C-5 and C-6 positions of 1,3-dibenzyluracil can be controlled by the catalyst system. Palladium-catalyzed reactions in the absence of copper(I) iodide (CuI) preferentially yield 5-aryl-1,3-dibenzyluracils. nih.gov Conversely, conducting the reaction in the presence of CuI directs the arylation to the C-6 position. nih.gov Subsequent deprotection provides the free arylated uracil bases. nih.gov

Design and Synthesis of Analogues and Derivatives

The therapeutic potential of uracil derivatives can be enhanced by introducing various substituents at the N-1, C-5, and C-6 positions, or by creating more complex fused-ring structures.

The N-1 position of the uracil ring is a common site for modification. For instance, analogues of the anti-HIV agent emivirine (B1671222), which has a 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil structure, have been synthesized with different N-1 substituents. capes.gov.br Replacing the ethoxymethyl group with various allyloxymethyl moieties has led to compounds with modified biological activity. capes.gov.br The synthesis of these N-1 (allyloxymethyl) analogues demonstrates a key strategy for derivatization. capes.gov.br General methods for introducing N-1 substituents also include one-pot alkylation of protected uracils with reagents like allyl or benzyl (B1604629) halides. researchgate.net

Table 1: Examples of N-1 Position Modifications on the Uracil Core

N-1 Substituent Parent Compound Context Reference
Allyloxymethyl 6-Arylmethyl-5-alkyluracil capes.gov.br
3-Methylbut-2-enyl 5-Ethyl-6-(3,5-dimethylbenzyl)uracil capes.gov.br
Benzyl Uracil, 5-Methyluracil, 6-Methyluracil researchgate.net
Phenacyl Uracil, 5-Methyluracil, 6-Methyluracil researchgate.net

The C-5 position of the uracil ring is a critical site for chemical modification, influencing the molecule's biological properties. mostwiedzy.plresearchgate.net A wide array of substituents can be introduced at this position.

Syntheses often start from a pre-functionalized uracil, such as 5-bromouracil (B15302) or 5-formyluracil. 5-Bromouracil serves as a versatile precursor for synthesizing 5-amino, 5-arylamino, and 5-aryloxy derivatives through substitution reactions. mdpi.comnih.gov For example, condensation with various anilines in ethylene (B1197577) glycol yields 5-arylaminouracils. mdpi.com 5-Formyluracil can be used to prepare derivatives containing imidazolyl or acrylic acid moieties. nih.gov

Cross-coupling reactions are also powerful tools for C-5 functionalization. Suzuki-Miyaura and Sonogashira-Hagihara cross-coupling reactions have been used to introduce aryl and alkynyl groups, respectively, at the C-5 position of di-substituted uracils. beilstein-journals.org Other modifications include the introduction of vinyl and ethynyl (B1212043) groups, which have been explored for their potential as anticancer and antiviral agents. nih.gov

Table 2: Examples of C-5 Position Substituent Variations

C-5 Substituent Starting Material Method Reference
Arylamino 5-Bromouracil Condensation with anilines mdpi.com
Aryloxy 5-Bromouracil Reaction with phenols mdpi.com
Glycolyl, Glycyl 5-Bromoacetyluracil Substitution nih.gov
2-Imidazolyl 5-Formyluracil Condensation nih.gov
Vinyl Not specified Chemical synthesis nih.gov

Modification at the C-6 position of the uracil ring also plays a significant role in defining the biological activity of its derivatives. jppres.com Emivirine (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil) and its analogues highlight the importance of the C-6 benzyl group. nih.gov

Synthetic strategies for C-6 modification include regioselective C-H arylation using a palladium/copper catalytic system. nih.gov The Sonogashira-Hagihara cross-coupling reaction can be employed to introduce alkynyl groups at the C-6 position of 5-bromo-6-chlorouracil. beilstein-journals.org Furthermore, functionalized uracils like 6-chlorouracil (B25721) and 6-aminouracil (B15529) serve as starting points for creating more complex derivatives, including fused heterocyclic systems. scirp.org For example, hydrazinolysis of 6-chloro-1-methyluracil (B1587473) followed by condensation and cyclization can produce pyrazolo[3,4-d]pyrimidines. scirp.org Other C-6 substituents that have been synthesized include ethyl and cyclopropyl (B3062369) groups. jppres.com

Table 3: Examples of C-6 Position Substituent Variations

C-6 Substituent Starting Material Method Reference
Aryl 1,3-Dibenzyluracil Pd/CuI catalyzed C-H arylation nih.gov
Alkynyl 5-Bromo-6-chloro-1,3-dimethyluracil Sonogashira-Hagihara coupling beilstein-journals.org
Ethyl Ethyl 3-oxopentanoate (B1256331) + Urea Condensation jppres.com
Cyclopropyl Not specified Not specified jppres.com

Creating annelated (fused-ring) and hybrid uracil derivatives represents an advanced strategy for developing novel molecular architectures.

Anellated Derivatives: These are formed by building additional rings onto the uracil scaffold. For instance, conformationally restricted analogues of emivirine have been synthesized where the C-5 and C-6 substituents are part of a new fused ring. nih.gov Examples include tetrahydrocyclopentapyrimidine-2,4-diones and tetrahydro-1H-quinazoline-2,4-diones. nih.gov Other synthetic routes involve the reaction of 6-aminouracils with ninhydrin (B49086) to yield indenopyrrolopyrimidine derivatives, or the oxidative cyclization of hydrazones derived from 6-hydrazinouracil to form pyrazolo[3,4-d]pyrimidines. scirp.org A novel approach involves generating a highly reactive "uracilyne" intermediate, which can undergo cycloaddition reactions to produce various functionalized and fused uracil derivatives. digitellinc.com

Hybrid Derivatives: These molecules are created by covalently linking a uracil moiety to another distinct chemical entity, often via a linker. A notable example is the synthesis of uracil-caffeine and uracil-gramine hybrids using copper(I)-catalyzed "click chemistry". nih.govnih.gov In this method, an azido-functionalized uracil is reacted with an alkyne-containing molecule (like caffeine (B1668208) or gramine (B1672134) derivatives) to form a stable 1,2,3-triazole ring that links the two fragments. nih.gov This modular approach allows for the combination of different pharmacophores to create multifunctional compounds. nih.gov

Spectroscopic Characterization of Synthesized Compounds

The structural elucidation and confirmation of 1-ethoxymethyl-5-isopropyluracil and its synthesized derivatives rely on standard spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific experimental data for the parent compound is not widely published in available literature, the characterization follows established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is essential for determining the precise molecular structure. Both ¹H (proton) and ¹³C (carbon) NMR are used to identify the chemical environment of each atom. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for the complete and unambiguous assignment of all proton and carbon signals. bas.bg

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethoxymethyl, isopropyl, and benzyl groups, as well as for the N-H proton on the uracil ring. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the uracil ring.

Illustrative ¹H NMR Spectral Data for this compound (Note: This table is illustrative and shows expected chemical shift ranges. It is not based on reported experimental data for this specific compound.)

Functional Group Protons Expected Chemical Shift (δ, ppm) Multiplicity
Isopropyl -CH(CH₃)₂ 3.0 - 3.5 Multiplet (septet)
Isopropyl -CH(CH₃)₂ 1.1 - 1.3 Doublet
Benzyl -CH₂-Ph 3.8 - 4.2 Singlet
Benzyl -CH₂-Ph 7.1 - 7.4 Multiplet
Ethoxymethyl -O-CH₂-O- 5.2 - 5.5 Singlet
Ethoxymethyl -O-CH₂-CH₃ 3.4 - 3.7 Quartet
Ethoxymethyl -O-CH₂-CH₃ 1.0 - 1.2 Triplet

Illustrative ¹³C NMR Spectral Data for this compound (Note: This table is illustrative and shows expected chemical shift ranges. It is not based on reported experimental data for this specific compound.)

Functional Group Carbon Atom Expected Chemical Shift (δ, ppm)
Uracil C=O (C2, C4) 150 - 165
Uracil C5 110 - 115
Uracil C6 145 - 155
Isopropyl -CH(CH₃)₂ 25 - 30
Isopropyl -CH(CH₃)₂ 20 - 25
Benzyl -CH₂-Ph 35 - 40
Benzyl Aromatic Carbons 125 - 140
Ethoxymethyl -O-CH₂-O- 75 - 80
Ethoxymethyl -O-CH₂-CH₃ 60 - 65

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the synthesized compounds. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula of C₁₇H₂₂N₂O₃. wikipedia.orgnih.gov

Physicochemical and Spectrometric Data

Property Data Source
Molecular Formula C₁₇H₂₂N₂O₃ wikipedia.orgnih.gov
Molecular Weight 302.37 g/mol nih.gov

Molecular and Cellular Mechanisms of Antiviral Action in Vitro Research

Inhibition of HIV-1 Reverse Transcriptase Enzyme Activity

At the heart of its antiviral activity, 1-Ethoxymethyl-5-isopropyluracil is a highly potent and specific non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. nih.govtandfonline.com It directly targets the viral enzyme reverse transcriptase (RT), which is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. nih.govacs.org

The inhibitory action of this compound is highly specific to HIV-1 RT. It does not inhibit HIV-2 RT or cellular DNA polymerases, highlighting its targeted mechanism. acs.orgtandfonline.com The potency of its enzymatic inhibition is demonstrated by its low concentration requirements to achieve significant reduction in enzyme function.

Interaction with the NNRTI Binding Pocket (NNBP) of HIV-1 RT

Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that bind at the enzyme's active site, this compound binds to a distinct, allosteric site on the HIV-1 RT known as the non-nucleoside reverse transcriptase inhibitor binding pocket (NNIBP). acs.orgnih.gov This hydrophobic pocket is located near the polymerase active site within the p66 subunit of the enzyme. nih.gov

The binding of this compound to the NNIBP induces a conformational change in the enzyme, which distorts the catalytic site and ultimately inactivates the enzyme. acs.orgnih.gov X-ray crystallography studies of HIV-1 RT in complex with this inhibitor have confirmed its binding mode within this pocket. For instance, the crystal structure with the PDB accession code 1RT2 shows the precise interactions of MKC-442 within the binding site.

Further structural insights have been gained from analogues such as GCA-186, which is 6-(3',5''-dimethylbenzyl)-1-ethoxymethyl-5-isopropyluracil. The crystal structure of this analogue in complex with HIV-1 RT (PDB: 1C1B) reveals how modifications to the parent compound can enhance interactions with key residues in the binding pocket, such as Trp229, potentially improving its efficacy against drug-resistant viral strains. pdbj.org

In Vitro Inhibition of HIV-1 Replication in Cell Culture Systems

The enzymatic inhibition of HIV-1 RT by this compound translates into potent antiviral activity in cell-based assays. The compound has been shown to effectively inhibit the replication of HIV-1 in various human cell cultures, including MT-4 cells, peripheral blood lymphocytes (PBL), and monocyte-macrophages. nih.govtandfonline.com

The efficacy of this inhibition is quantified by the 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%. For the HTLV-IIIB strain of HIV-1 in MT-4 cells, this compound exhibited an EC50 of 15 nM and a 90% effective concentration (EC90) of 98 nM. nih.govresearchgate.net In another study using the HE strain in MT-4 cells, the EC50 was determined to be 9.4 nM. nih.gov

Table 1: In Vitro Anti-HIV-1 Activity of this compound (MKC-442)

Cell LineHIV-1 StrainEC50 (nM)Reference
MT-4HTLV-IIIB15 nih.govresearchgate.net
MT-4HE9.4 nih.gov

It is noteworthy that this compound has demonstrated activity against zidovudine-resistant strains of HIV-1, indicating its potential utility in cases where resistance to NRTIs has developed. nih.gov

Synergistic Antiviral Effects in Combination with Other Antiretrovirals (In Vitro)

A significant aspect of the preclinical evaluation of this compound is its ability to work synergistically with other classes of antiretroviral drugs. When used in combination, the total antiviral effect is greater than the sum of the effects of the individual drugs.

In vitro studies have demonstrated synergistic inhibition of HIV-1 replication when this compound is combined with nucleoside reverse transcriptase inhibitors such as 3'-azido-3'-deoxythymidine (AZT or zidovudine), 2',3'-dideoxycytidine (ddC), and 2',3'-dideoxyinosine (ddI). nih.govresearchgate.net This synergy is advantageous as it can potentially lead to more effective viral suppression and a higher barrier to the development of drug resistance.

For instance, a long-term culture of HIV-1-infected cells treated with a combination of 0.2 µM MKC-442 and 0.005 µM AZT resulted in the complete inhibition of viral breakthrough for over 68 days. nih.govnii.ac.jp Polymerase chain reaction (PCR) analysis confirmed the absence of proviral DNA in cells treated with this combination, highlighting the profound suppressive effect of this synergistic interaction. nih.govnii.ac.jp

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Elucidation of Key Structural Determinants for Antiviral Potency

The antiviral potency of 1-ethoxymethyl-5-isopropyluracil is intricately linked to the specific substituents at the N-1, C-5, and C-6 positions of the pyrimidine (B1678525) ring. SAR studies on a broad range of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) and related derivatives have consistently demonstrated that even minor modifications to these positions can lead to significant changes in antiviral activity. nih.govnih.gov

The C-5-isopropyl group also plays a crucial role in the antiviral potency. The size and lipophilicity of this substituent are key factors. Studies comparing analogues with different alkyl groups at this position have shown that the isopropyl group provides a favorable balance of steric bulk and hydrophobicity, enhancing the interaction with a hydrophobic pocket in the enzyme. nih.gov For instance, the transition from a hydrogen to an isopropyl group at the C-5 position has been shown to increase the activity of related compounds. nih.gov

The C-6-benzyl group , while not part of the core "this compound" name, is a defining feature of emivirine (B1671222) (6-benzyl-1-(ethoxymethyl)-5-isopropyluracil) and is indispensable for its high potency. nih.govwikipedia.org This aromatic ring interacts with a key hydrophobic pocket in the HIV-1 RT. The nature and substitution pattern of this aromatic ring have been extensively studied, with findings indicating that specific substitutions can modulate the activity against wild-type and drug-resistant HIV-1 strains. nih.gov

The following table summarizes the key structural determinants and their role in the antiviral potency of emivirine and related analogues.

Structural FeaturePositionRole in Antiviral PotencySupporting Evidence
Ethoxymethyl GroupN-1Essential for high-affinity binding to the allosteric site of HIV-1 RT. The length and flexibility of this chain are critical.Found in the highly potent inhibitor emivirine (MKC-442). nih.gov
Isopropyl GroupC-5Provides optimal steric bulk and hydrophobicity for interaction with a hydrophobic pocket in the enzyme.The activity of related compounds increases with the transition from smaller to larger alkyl groups at this position, with isopropyl being highly favorable. nih.gov
Benzyl (B1604629) GroupC-6Interacts with a key hydrophobic pocket in HIV-1 RT, crucial for high potency.Emivirine, containing the 6-benzyl group, is a highly potent inhibitor. nih.govwikipedia.org

Impact of Substituent Nature and Stereochemistry on Biological Activity

The nature of the substituents at the N-1, C-5, and C-6 positions, as well as the stereochemistry of the molecule, profoundly influences the biological activity of uracil (B121893) derivatives.

The nature of the substituent at the C-6 position has been a major focus of medicinal chemistry efforts to improve the activity profile of emivirine, particularly against drug-resistant viral strains. For example, the introduction of fluoro or trifluoromethyl substituents on the benzyl ring at C-6 has been explored to enhance antiviral activity. One such analogue, 1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil, demonstrated potency equal to emivirine against wild-type HIV-1 and slightly better activity against resistant mutants. nih.gov This highlights that subtle electronic and steric modifications to the C-6 aromatic ring can fine-tune the inhibitory potential.

While this compound itself does not possess a chiral center in its defining substituents, the broader principle of stereochemistry is paramount in the design of antiviral nucleoside and non-nucleoside analogues. In related classes of antiviral compounds, the stereochemical configuration of sugar moieties or other chiral centers can dramatically affect biological activity. For instance, in dideoxycytidine nucleosides, the sugar configuration (β-D versus β-L) plays a major role in the antiviral activity, toxicity, and the development of drug resistance. nih.gov Although not directly applicable to the achiral ethoxymethyl and isopropyl groups of emivirine, this principle underscores the importance of three-dimensional structure in drug-receptor interactions. The specific spatial arrangement of the substituents on the uracil ring of emivirine is critical for its fit within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.

The table below illustrates the impact of modifying substituents on the antiviral activity of emivirine analogues.

AnalogueModification from EmivirineImpact on Antiviral Activity
1-(Ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracilReplacement of the C-6 benzyl group with a 3-fluorobenzyl group.Equally potent against wild-type HIV-1, with marginally better activity against resistant mutants compared to emivirine. nih.gov
Analogues with modified N-1 substituentsReplacement of the N-1 ethoxymethyl group with other substituents.Modifications at this position can significantly alter antiviral potency.
Analogues with modified C-5 substituentsReplacement of the C-5 isopropyl group with other alkyl groups.The size and lipophilicity of the C-5 substituent are critical for optimal activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool in understanding the SAR of HEPT derivatives, the class of compounds to which this compound belongs. These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR studies on HEPT and related derivatives have utilized a variety of molecular descriptors, including:

Steric descriptors: Such as molecular volume and surface area, which quantify the size and shape of the molecule and its substituents.

Electronic descriptors: Including atomic charges and dipole moments, which describe the electronic properties of the molecule.

Hydrophobicity descriptors: Often represented by the logarithm of the partition coefficient (logP), which measures the lipophilicity of the compound.

These studies have consistently shown that a combination of steric and hydrophobic properties of the substituents at the N-1, C-5, and C-6 positions are the most critical factors governing the anti-HIV-1 activity of these compounds. lew.ro The models derived from QSAR studies have successfully predicted the activity of new analogues and have provided insights that are in good agreement with the three-dimensional structures of HIV-1 RT in complex with these inhibitors. nih.gov

For example, QSAR models have highlighted the importance of the shape and bulk of the substituent at the C-6 position, as well as the hydrophobicity of the C-5 substituent, in determining the inhibitory potency. These findings corroborate the experimental observations from traditional SAR studies and provide a quantitative framework for the rational design of novel NNRTIs. researchgate.net

The following table provides an overview of the types of descriptors used in QSAR studies of HEPT derivatives and their relevance.

Descriptor TypeExamplesRelevance to Antiviral Activity
StericMolecular volume, Surface areaThe size and shape of substituents at N-1, C-5, and C-6 are critical for fitting into the binding pocket of HIV-1 RT. lew.ro
ElectronicAtomic charges, Dipole momentThe electronic distribution influences interactions with amino acid residues in the active site.
HydrophobicitylogPThe lipophilicity of substituents, particularly at C-5, is important for hydrophobic interactions with the enzyme. lew.ro

Computational and Biophysical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding the binding affinity and the nature of the interactions at the molecular level.

For 1-Ethoxymethyl-5-isopropyluracil, the primary protein target is Dihydropyrimidine Dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of pyrimidines. nih.gov Docking simulations of this compound into the active site of DPD would be crucial to elucidate its inhibitory mechanism. Although specific docking studies for this compound are not publicly available, the interactions can be inferred from studies on other DPD inhibitors and substrates like 5-fluorouracil (B62378) (5FU). nih.govresearchgate.net

Molecular dynamics (MD) simulations could further refine this static picture by modeling the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the binding pose and the role of surrounding water molecules. nih.gov

Interaction TypeLikely Interacting Part of LigandPotential Interacting Residues in DPD Active SiteReference for Analogous Interaction
Hydrogen BondingUracil (B121893) Ring (O2, O4, N3-H)Residues capable of H-bond donation/acceptance (e.g., Ser, Thr, Arg) nih.govresearchgate.net
Hydrophobic Interactions5-isopropyl groupHydrophobic pocket with nonpolar residues (e.g., Leu, Val, Ala) nih.gov
Hydrophobic/Steric Interactions1-ethoxymethyl groupSolvent-exposed region or specific sub-pocket nih.gov
Pi-stackingUracil RingAromatic residues (e.g., Phe, Tyr) if present and correctly oriented researchgate.net

X-ray Crystallographic Analysis of Inhibitor-Enzyme Complexes

X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including complex proteins and their interactions with inhibitors. nih.gov An analysis of an inhibitor-enzyme complex provides high-resolution, empirical evidence of the precise binding orientation, conformational changes in the protein, and the specific atomic interactions that stabilize the complex.

While a crystal structure of Dihydropyrimidine Dehydrogenase (DPD) in a complex with this compound has not been reported, the structure of pig liver DPD has been solved to high resolution (1.9 Å). nih.govnih.gov Furthermore, a ternary complex of a catalytically inactive DPD mutant with NADPH and the anti-cancer drug 5-fluorouracil (5FU) has been determined. nih.govresearchgate.net This structure is invaluable as it reveals the architecture of the active site and the binding mode for a uracil-based ligand.

In the DPD-5FU complex, the pyrimidine (B1678525) ring is anchored in the active site by a network of hydrogen bonds. nih.gov Key residues are responsible for recognizing and binding the drug. The structure shows how the C5 and C6 atoms of the pyrimidine ring are positioned relative to the reactive center of the FMN cofactor, poised for reduction. nih.gov

Based on this structural data, a crystal structure of a DPD-1-Ethoxymethyl-5-isopropyluracil complex would be expected to show the uracil ring occupying the same position as 5FU. The larger isopropyl and ethoxymethyl substituents would necessitate accommodation by the enzyme. The binding of these bulkier groups might induce slight conformational changes in the active site residues to optimize fit, a phenomenon known as "induced fit." The precise positioning of these groups would be key to understanding the compound's specific inhibitory activity. For instance, the ethoxymethyl group could potentially displace key water molecules or form unique interactions that contribute to a slow dissociation rate, characteristic of potent inhibitors.

EnzymeLigand(s)Resolution (Å)PDB IDKey Structural InsightsReference
Dihydropyrimidine Dehydrogenase (Pig)Unliganded1.91H7XReveals the modular domain structure and arrangement of redox cofactors (FAD, FMN, Fe-S clusters). nih.govnih.gov
Dihydropyrimidine Dehydrogenase (Pig, C671A mutant)NADPH, 5-Fluorouracil2.01H7WShows the binding mode of the inhibitor 5FU and cofactor NADPH in the active site, detailing key residue interactions. nih.govnih.gov

Theoretical Studies on Molecular Structure and Electronic Properties (e.g., HOMO-LUMO Analysis)

Theoretical studies, often employing Density Functional Theory (DFT), provide deep insights into the intrinsic electronic properties of a molecule. nih.gov These calculations can determine optimized molecular geometry, charge distribution, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity and a greater ease of electronic excitation. researchgate.net

For this compound, no specific theoretical studies are published. However, extensive research on other 5-substituted uracils allows for well-founded predictions. nih.govrdd.edu.iq The electronic properties of the uracil ring are modulated by the substituents at the C5 position. Studies on 5-chlorouracil (B11105) and 5-hydroxymethyluracil (B14597) show how different groups alter the HOMO-LUMO gap. nih.govresearchgate.net An electron-withdrawing group like a halogen tends to lower the energies of both orbitals and can decrease the gap, while electron-donating groups have the opposite effect. rdd.edu.iq

CompoundMethod/Basis SetHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Reference
Uracil (in gas phase)RHF/6-311G(d,p)-9.521.8011.32 researchgate.net
Thymine (5-methyluracil)RHF/6-311G(d,p)-9.391.8811.27 researchgate.net
5-ChlorouracilDFT/B3LYP/6-311++G**-7.61-1.895.72 researchgate.net
5-HydroxymethyluracilDFT/B3LYP/6-311++G(d,p)-6.73-1.325.41 nih.gov

Note: Values can vary significantly based on the computational method, basis set, and phase (gas or solvent) used. This table is for illustrative purposes to show substituent effects.

Research on Antiviral Resistance and Strategies for Overcoming It

Activity against NNRTI-Resistant HIV-1 Mutant Strains (e.g., Y181C, K103N)

Key mutations in the HIV-1 reverse transcriptase (RT) enzyme can significantly reduce the susceptibility to NNRTIs. Among the most clinically important are the Y181C and K103N mutations. The Y181C mutation, in particular, is known to confer resistance to Emivirine (B1671222). nih.gov In response, research has shifted towards creating analogues of 1-Ethoxymethyl-5-isopropyluracil that can effectively inhibit these resistant strains.

A notable strategy has been the synthesis of novel N-1 (allyloxymethyl) analogues. In one study, the ethoxymethyl group at the N-1 position of the uracil (B121893) ring was replaced with various allyloxymethyl moieties. This structural change led to the development of compounds with significantly improved activity against both wild-type HIV-1 and resistant mutants. Specifically, N-1 allyloxymethyl and N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracils demonstrated potent activity. These compounds were active in the submicromolar range against the Y181C and K103N mutant strains, which are known to be resistant to the parent compound, Emivirine. nih.gov

The table below summarizes the activity of representative N-1 (allyloxymethyl) analogues against wild-type and NNRTI-resistant HIV-1 strains.

CompoundTarget HIV-1 StrainActivity RangeSelectivity IndexReference
N-1 allyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracilWild-TypePicomolar> 5 x 10⁶ nih.gov
N-1 allyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracilY181C MutantSubmicromolarNot Reported nih.gov
N-1 allyloxymethyl-5-ethyl-6-(3,5-dimethylbenzyl)uracilK103N MutantSubmicromolarNot Reported nih.gov
N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracilWild-TypePicomolar> 5 x 10⁶ nih.gov
N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracilY181C MutantSubmicromolarNot Reported nih.gov
N-1 3-methylbut-2-enyl substituted 5-ethyl-6-(3,5-dimethylbenzyl)uracilK103N MutantSubmicromolarNot Reported nih.gov

No information was found regarding the activity against the A012D mutant strain in the context of this compound or its analogues.

Structural Modifications to Combat Evolving Resistance Mutations

To counter the challenge of evolving drug resistance, medicinal chemists have explored various structural modifications of the this compound scaffold. These modifications are designed to enhance the binding affinity of the inhibitor to the mutated reverse transcriptase enzyme or to establish interactions with more conserved regions of the NNRTI binding pocket.

One area of focus has been the N-1 substituent of the uracil ring. As mentioned, replacing the ethoxymethyl group with allyloxymethyl groups has proven to be a successful strategy for improving activity against resistant strains. nih.gov Structure-activity relationship studies have indicated a correlation between the anti-HIV-1 activity and the substitution pattern of the N-1 allyloxymethyl group, suggesting that the size and flexibility of this group are critical for accommodating mutations in the binding pocket. nih.gov

Another key structural feature that has been targeted for modification is the 6-benzyl moiety. The two methyl groups on the 6-benzyl part of the molecule are known to improve the binding stability of the drug to the NNRTI-binding site of the reverse transcriptase in drug-resistant HIV-1. ox.ac.uk In an attempt to circumvent metabolic issues associated with these methyl groups, isosteric replacement with chloro-atoms was investigated. However, these 6-(3,5-dichlorobenzyl) derivatives showed a tenfold decrease in activity against HIV-1 compared to their dimethylbenzyl counterparts. ox.ac.uk This finding underscores the importance of the specific interactions of the methyl groups for potent antiviral activity. Further modifications, such as the introduction of fluoro or trifluoromethyl substituents on the benzyl (B1604629) ring, have also been explored to potentially improve antiviral activity against wild-type and resistant HIV-1 strains.

Mechanistic Basis of Resistance Overcome by Novel Analogues

The molecular basis for how novel analogues of this compound overcome resistance lies in their ability to adapt to the altered conformation of the NNRTI binding pocket in mutant reverse transcriptase enzymes. Mutations that confer resistance to NNRTIs typically occur in the hydrophobic pocket where these drugs bind, altering its size, shape, or charge and thereby reducing the binding affinity of the inhibitor. nih.gov

The enhanced efficacy of the N-1 (allyloxymethyl) analogues against the Y181C and K103N mutants can be attributed to their increased flexibility and ability to form alternative interactions within the mutated binding pocket. The Y181C mutation, for instance, results in the loss of a key aromatic stacking interaction between the tyrosine residue and the NNRTI. The modified N-1 substituents in the novel analogues may compensate for this loss by establishing new van der Waals contacts or by repositioning the inhibitor within the pocket to optimize other interactions.

A general strategy for next-generation NNRTIs is to design inhibitors that form more robust interactions with conserved residues in the binding pocket, such as the main-chain atoms of the protein, while reducing reliance on interactions with highly mutable residues like Y181. nih.gov For example, forming hydrogen bonds with the main-chain of the enzyme can provide a more stable anchor for the inhibitor that is less susceptible to the effects of side-chain mutations. nih.gov While the precise molecular interactions of the novel this compound analogues have not been fully elucidated in the provided context, their success against resistant strains suggests they effectively employ such principles, allowing them to maintain inhibitory activity where the parent compound fails.

Advanced Research Directions for 1 Ethoxymethyl 5 Isopropyluracil Analogues

Exploration of Bifunctional and Prodrug Strategies for Enhanced Efficacy

To improve the therapeutic profile of 1-Ethoxymethyl-5-isopropyluracil analogues, researchers are exploring bifunctional and prodrug strategies. nih.govnih.gov These approaches aim to overcome limitations such as poor oral bioavailability, inefficient cellular uptake, and the need for metabolic activation. nih.govnih.gov

Prodrug strategies involve chemically modifying a drug to enhance its delivery and release at the target site. researchgate.netresearchgate.net For nucleoside analogues, a common challenge is the initial phosphorylation step, which is often the rate-limiting factor in their activation to the therapeutic triphosphate form. nih.gov To circumvent this, phosphoramidate (B1195095) prodrugs, such as those used for sofosbuvir (B1194449) and remdesivir, have been successfully developed. acs.orgmdpi.com This approach delivers the nucleoside monophosphate intracellularly, bypassing the initial phosphorylation hurdle. acs.orgmdpi.com Another prodrug strategy involves the use of amino acid esters, which can improve bioavailability and facilitate carrier-mediated transport into cells. acs.org Lipophilic prodrugs are also being investigated to enhance diffusion across cell membranes. nih.gov

Bifunctional molecules, on the other hand, are designed to interact with more than one target or to have a dual mode of action. While specific examples for this compound are still emerging, the concept holds significant promise. For instance, a bifunctional analogue could be designed to inhibit a viral enzyme while also modulating a host factor involved in the viral life cycle.

The table below summarizes various prodrug strategies applicable to nucleoside analogues like this compound.

Prodrug StrategyRationaleExample Application
Phosphoramidate (ProTide) Bypasses the initial, often rate-limiting, monophosphorylation step required for activation. acs.orgmdpi.comSofosbuvir, Remdesivir mdpi.com
Amino Acid Esters Enhances bioavailability and can utilize cellular amino acid transporters for uptake. acs.orgValacyclovir (prodrug of acyclovir)
Lipid Conjugates Increases lipophilicity to improve passive diffusion across cell membranes. nih.govCMX001 (lipophilic prodrug of cidofovir) nih.gov

Development of Analogues with Broad-Spectrum Antiviral Activity

The emergence of novel and re-emerging viruses underscores the need for broad-spectrum antiviral agents. nih.govresearchgate.net Developing analogues of this compound with activity against a wide range of viruses is a key research focus. nih.govnih.gov Nucleoside analogues often target viral polymerases, which are essential for viral replication. nih.gov By binding to the conserved active site of these enzymes, nucleoside analogues can exhibit broad-spectrum activity. nih.gov

Research into broad-spectrum antivirals has identified several key strategies. One approach is to design nucleoside analogues that are efficiently recognized and incorporated by the polymerases of multiple viruses. Remdesivir is a prime example of a nucleoside analogue with demonstrated broad-spectrum activity against various RNA viruses, including Ebola and coronaviruses. nih.gov

Another strategy involves modifying the nucleoside scaffold to enhance its interaction with the viral polymerase or to introduce alternative mechanisms of action, such as lethal mutagenesis. nih.gov The diversification of nucleoside analogues through modifications of the sugar moiety or the nucleobase can lead to compounds with novel and broader antiviral profiles. biorxiv.org For instance, the introduction of a carbobicyclic core into nucleoside analogues has resulted in compounds with potent activity against respiratory syncytial virus (RSV). biorxiv.org

The table below highlights some viruses that are potential targets for broad-spectrum antiviral analogues of this compound.

Virus FamilyExample VirusRationale for Targeting
Retroviridae Human Immunodeficiency Virus (HIV)The parent compound, emivirine (B1671222), has known anti-HIV activity. nih.govnih.gov
Herpesviridae Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV)5-substituted pyrimidine (B1678525) analogues have a history of activity against herpesviruses. nih.gov
Flaviviridae Hepatitis C Virus (HCV), Zika VirusNucleoside analogues are a key component of HCV therapy and are being explored for other flaviviruses. nih.govnih.gov
Coronaviridae SARS-CoV-2The COVID-19 pandemic has spurred the search for broad-spectrum antivirals targeting coronaviruses. nih.govresearchgate.net

Innovations in Synthetic Methodologies for Future Drug Discovery

Advances in synthetic organic chemistry are crucial for the discovery and development of novel this compound analogues. researchgate.net Efficient and versatile synthetic routes allow for the creation of diverse libraries of compounds for biological screening. biorxiv.org

Photoredox catalysis is another powerful tool that has emerged for the modification of nucleosides under mild conditions. acs.org This methodology allows for the formation of carbon-carbon and carbon-heteroatom bonds with high functional group tolerance, which is essential when working with complex molecules like nucleosides. acs.org For example, visible-light-mediated decarboxylative coupling has been used to functionalize uridine (B1682114) derivatives. acs.org

Furthermore, the development of new annulation strategies has led to the synthesis of conformationally restricted analogues of emivirine (a derivative of this compound). nih.govrsc.org These "locked" analogues help in understanding the bioactive conformation of the molecule, which is critical for structure-based drug design. nih.govrsc.org

The table below lists some of the innovative synthetic methods being applied to the synthesis of uracil (B121893) and nucleoside analogues.

Synthetic MethodologyDescriptionSignificance for Drug Discovery
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel. researchgate.netIncreases efficiency, reduces waste, and lowers costs. researchgate.net
Photoredox Catalysis Uses visible light to initiate chemical reactions under mild conditions. acs.orgEnables novel bond formations and functionalization of complex molecules with high selectivity. acs.org
Annulation Reactions Formation of a new ring fused to an existing ring system. nih.govrsc.orgCreates conformationally constrained analogues to study structure-activity relationships. nih.govrsc.org
Cross-Coupling Reactions Palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds.Allows for the diversification of the uracil scaffold.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-Ethoxymethyl-5-isopropyluracil, and how can their efficiency be optimized in laboratory settings?

  • Methodological Answer : Synthesis typically involves alkylation of 5-isopropyluracil with ethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimization requires monitoring reaction kinetics via HPLC or TLC to identify ideal temperature (60–80°C) and stoichiometric ratios (1:1.2 uracil:alkylating agent). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Validate yield and purity using NMR (¹H/¹³C) and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should spectral data be interpreted?

  • Methodological Answer : Use a combination of ¹H NMR (δ 1.2–1.4 ppm for isopropyl CH₃, δ 4.5–5.0 ppm for ethoxymethyl OCH₂), ¹³C NMR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Cross-reference spectral data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 7, 14, 30 days) and quantify degradation products via HPLC-UV. Use Arrhenius modeling to predict shelf-life. Note: Ethoxymethyl groups are prone to hydrolysis under acidic conditions, requiring pH 6–8 for optimal stability .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare activation energies for ethoxymethyl cleavage pathways using Gaussian or ORCA software. Validate predictions with experimental kinetic studies (e.g., SN2 substitution rates with iodide ions) .

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

  • Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria in solution). Use variable-temperature NMR to probe conformational flexibility. Complement with X-ray crystallography to confirm solid-state structure. For ambiguous cases, employ 2D NMR (COSY, NOESY) or computational docking to reconcile discrepancies .

Q. What experimental designs are recommended for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd). For enzyme inhibition assays, optimize substrate concentrations (near Km) and pre-incubate the compound with target enzymes (e.g., thymidylate synthase) to assess IC₅₀. Include negative controls (e.g., uracil derivatives without ethoxymethyl groups) and statistical validation (ANOVA, p < 0.05) .

Q. How should researchers address conflicting toxicity results between in vitro and in vivo studies involving this compound?

  • Methodological Answer : Re-evaluate metabolic differences using hepatic microsome assays (e.g., human vs. rodent S9 fractions) to identify species-specific metabolites. Perform pharmacokinetic studies (Cmax, AUC) to correlate in vitro IC₅₀ with in vivo exposure levels. Use cheminformatics tools (e.g., ADMET Predictor) to flag potential off-target effects .

Methodological Guidance

  • Data Reproducibility : Document synthesis protocols with exact reagent grades, solvent batches, and equipment calibration details (e.g., NMR spectrometer frequency). Share raw data (e.g., chromatograms, spectra) in supplementary materials .
  • Ethical Reporting : Disclose all conflicting data and justify methodological choices (e.g., solvent selection, statistical tests) to enhance transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.